molecular formula C28H26N2O2 B14684980 2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine CAS No. 35141-74-3

2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine

Cat. No.: B14684980
CAS No.: 35141-74-3
M. Wt: 422.5 g/mol
InChI Key: MHBIQHGBNITKBD-UHFFFAOYSA-N
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Description

2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine is a complex organic compound characterized by its unique structure, which includes benzyl groups and a benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

35141-74-3

Molecular Formula

C28H26N2O2

Molecular Weight

422.5 g/mol

IUPAC Name

2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine

InChI

InChI=1S/C28H26N2O2/c1-3-7-21(8-4-1)15-29-17-24-26(31-19-29)13-11-23-12-14-27-25(28(23)24)18-30(20-32-27)16-22-9-5-2-6-10-22/h1-14H,15-20H2

InChI Key

MHBIQHGBNITKBD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2C4=C(C=C3)OCN(C4)CC5=CC=CC=C5)OCN1CC6=CC=CC=C6

Origin of Product

United States

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